2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with phenoxyethylamine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Another heterocyclic compound with a similar pyrimidine structure.
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: Contains a pyrimidine ring with an indole moiety.
Uniqueness
2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenoxyethyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-methyl-6-(1-phenoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3O/c1-9(17-11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3,(H2,14,15,16) |
InChI Key |
QMQDNQIMXIEEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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